3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride
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Overview
Description
3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-hydroxypyrimidine: Shares the pyrimidine core and exhibits similar biological activities.
3,3’-Diamino-2,2’,4,4’,6,6’-hexanitrobiphenyl:
Uniqueness
3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
20096-75-7 |
---|---|
Molecular Formula |
C26H25Cl2FN6O7S2 |
Molecular Weight |
687.5 g/mol |
IUPAC Name |
3-[[4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C26H23Cl2FN6O3S.H2O4S/c27-20-10-9-17(12-21(20)28)23-22(34-25(31)35-24(23)30)11-8-15-4-6-16(7-5-15)14-32-26(36)33-18-2-1-3-19(13-18)39(29,37)38;1-5(2,3)4/h1-7,9-10,12-13H,8,11,14H2,(H2,32,33,36)(H4,30,31,34,35);(H2,1,2,3,4) |
InChI Key |
PIJAUBSXTTUSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)CCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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